4,4'-Diisocyanato-3,3'-dimethylbiphenyl
Overview
Description
4,4’-Diisocyanato-3,3’-dimethylbiphenyl is an organic compound with the molecular formula C16H12N2O2 . It is used as a cross-linking agent in the production of polyurethane . The compound reacts with fatty acids to form esters and diesters. It also reacts with petrochemical monomers such as ethylene glycol and propylene oxide to form polyols .
Molecular Structure Analysis
The molecular structure of 4,4’-Diisocyanato-3,3’-dimethylbiphenyl is characterized by the presence of the isocyanate functional group . The IUPAC name for this compound is 1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene .Chemical Reactions Analysis
4,4’-Diisocyanato-3,3’-dimethylbiphenyl reacts with fatty acids to form esters and diesters. It also reacts with petrochemical monomers such as ethylene glycol and propylene oxide to form polyols .Scientific Research Applications
Optical Nonlinearity Investigations
- Optical Applications : A study by Zidan, Al-Ktaifani, and Allahham (2015) utilized a Z-scan technique to investigate the nonlinear optical properties of 4,4'-diisocyano-3,3'-dimethylbiphenyl. The findings indicate potential applications in future optical devices due to the material's promising nonlinear optical absorption coefficient and refraction index, influenced significantly by the presence of NC groups (Zidan, Al-Ktaifani, & Allahham, 2015).
Photooxidation in Seawater
- Environmental Chemistry : Anba-Lurot et al. (1995) explored the photooxidation of dimethylbiphenyls, including 4,4'-dimethylbiphenyl, in natural seawater. This study highlights the environmental aspect of 4,4'-diisocyanato-3,3'-dimethylbiphenyl, particularly its degradation process in marine environments (Anba-Lurot, Guiliano, Doumenq, & Mille, 1995).
Preparation and Chemical Reactions
- Chemical Synthesis : Titinchi, Kamounah, and Abbo (2007) investigated the shape-selective acetylation of 4,4'-dimethylbiphenyl, closely related to 4,4'-diisocyanato-3,3'-dimethylbiphenyl. This research provides insights into the preparation and reactivity of such compounds, emphasizing their utility in chemical synthesis (Titinchi, Kamounah, & Abbo, 2007).
Synthesis in Ionic Liquids
- Green Chemistry : Duan et al. (2018) presented an environment-friendly synthesis route for 4,4'-methylenediphenyl diisocyanate, a compound structurally similar to 4,4'-diisocyanato-3,3'-dimethylbiphenyl, using ionic liquids. This innovative approach emphasizes safer and more sustainable chemical processes, reducing the environmental and health risks associated with conventional synthetic methods (Duan, You, Liu, Ma, Zhou, Zhang, & Zhang, 2018).
Structural Analysis
- Material Science : Research by Chawdhury, Hargreaves, and Sullivan (1968) on 4,4'-diamino-3,3'-dimethylbiphenyl, structurally related to 4,4'-diisocyanato-3,3'-dimethylbiphenyl, provides valuable insights into the molecular and crystal structures of these compounds. This information is crucial for understanding the physical properties and potential applications in material science (Chawdhury, Hargreaves, & Sullivan, 1968).
Polyimide Formation
- Polymer Chemistry : Avadhani, Wadgaonkar, and Vernekar (1992) synthesized new diisocyanates, including variants of 4,4'-diisocyanato-3,3'-dimethylbiphenyl, for forming aliphatic-aromatic poly(ester-imide)s. These materials have applications in high-performance plastics and composites, highlighting the versatility of diisocyanato compounds in polymer chemistry (Avadhani, Wadgaonkar, & Vernekar, 1992).
Novel Ester Diisocyanates
- Liquid Crystalline Phases : Mormann and Brahm (1990) synthesized novel ester group-containing aromatic and cycloaliphatic diisocyanates, including derivatives of 4,4'-diisocyanato-3,3'-dimethylbiphenyl. These compounds form nematic liquid crystalline phases, potentially useful in advanced display technologies and materials science (Mormann & Brahm, 1990).
Safety And Hazards
properties
IUPAC Name |
1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLCCFKUSALICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Record name | 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041463 | |
Record name | 3,3'-Dimethyl-4,4'-diphenylene diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Product Name |
4,4'-Diisocyanato-3,3'-dimethylbiphenyl | |
CAS RN |
91-97-4 | |
Record name | 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3′-Dimethylbiphenyl 4,4′-diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bitolylene diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091974 | |
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Record name | Bitolylene diisocyanate | |
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Record name | 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Dimethyl-4,4'-diphenylene diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.921 | |
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Record name | BITOLYLENE DIISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L950NB0HN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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